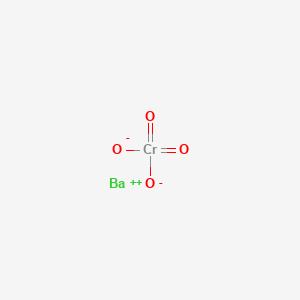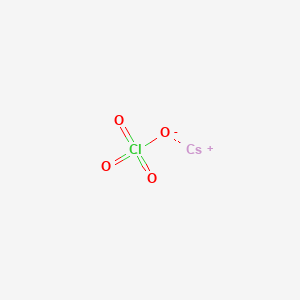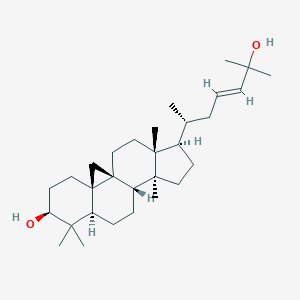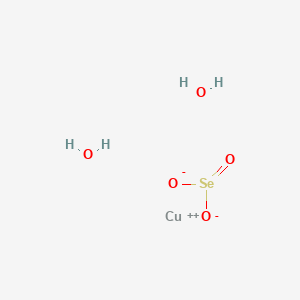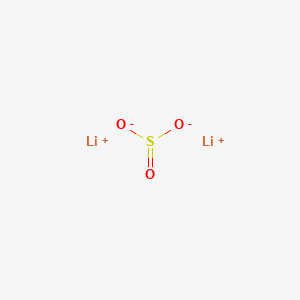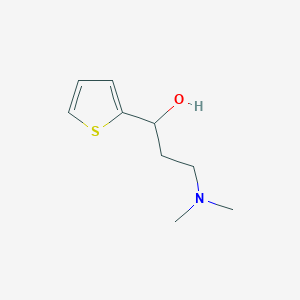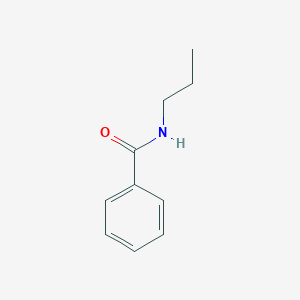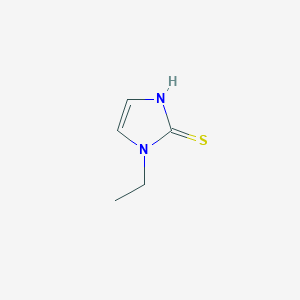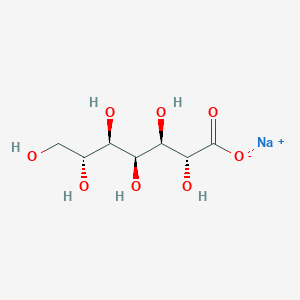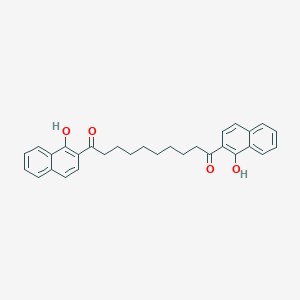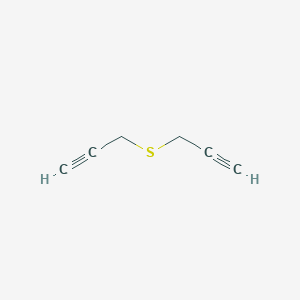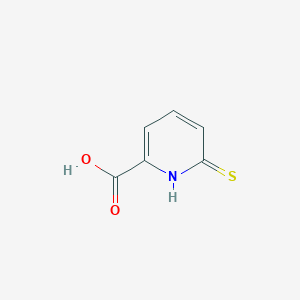
Ácido 6-Mercaptopicolínico
Descripción general
Descripción
6-Mercaptopicolinic acid is a chemical compound known for its inhibitory effects on phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis.
Aplicaciones Científicas De Investigación
6-Mercaptopicolinic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
6-Mercaptopicolinic acid is a known inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is a key enzyme in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
The compound interacts with its target, PEPCK, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in the metabolic processes it is involved in, such as gluconeogenesis .
Biochemical Pathways
The primary biochemical pathway affected by 6-Mercaptopicolinic acid is gluconeogenesis . By inhibiting PEPCK, the compound disrupts the conversion of oxaloacetate to phosphoenolpyruvate, a critical step in this pathway . This can lead to downstream effects on glucose metabolism and potentially influence other related metabolic pathways.
Pharmacokinetics
Given its role as a pepck inhibitor, it is likely that these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
The inhibition of PEPCK by 6-Mercaptopicolinic acid can lead to significant molecular and cellular effects. Most notably, it can disrupt the process of gluconeogenesis, potentially leading to alterations in glucose levels within the body . This could have significant implications for cellular energy metabolism.
Action Environment
The action of 6-Mercaptopicolinic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness as a PEPCK inhibitor may be affected by the presence of other metabolites or compounds that can interact with the same enzyme . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopicolinic acid typically involves the reaction of picolinic acid with thiol-containing reagents under controlled conditions. One common method includes the use of hydrogen sulfide in the presence of a catalyst to introduce the mercapto group into the picolinic acid structure .
Industrial Production Methods: Industrial production of 6-Mercaptopicolinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 6-Mercaptopicolinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield different thiol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
3-Mercaptopicolinic acid: Another inhibitor of phosphoenolpyruvate carboxykinase with similar properties.
6-Thioguanine: A thiopurine compound with inhibitory effects on nucleic acid synthesis.
Mercaptopurine: An antineoplastic agent used in cancer treatment, also affecting nucleic acid metabolism.
Uniqueness: 6-Mercaptopicolinic acid is unique due to its specific inhibitory action on phosphoenolpyruvate carboxykinase, making it a valuable tool in studying gluconeogenesis and related metabolic processes. Its distinct structure and reactivity also contribute to its versatility in various scientific applications .
Propiedades
IUPAC Name |
6-sulfanylidene-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPTGPAFUAPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163599 | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-87-1 | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Mercaptopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


